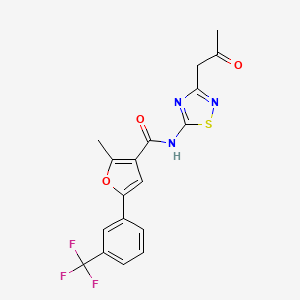

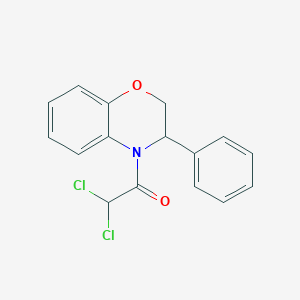

![molecular formula C20H26N4O3S B2761008 N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide CAS No. 905775-25-9](/img/structure/B2761008.png)

N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are found in proteins in the form of amino acids, such as tryptophan . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Indoles can be synthesized using a variety of methods. For instance, a series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of N, N -disubstituted amides are typical. Hydrolysis of the acyl-N bond occurs in the presence of acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, dimethylacetamide, a related compound, is a colorless, water-miscible, high-boiling liquid commonly used as a polar solvent in organic synthesis .Scientific Research Applications

Novel Synthesis of Heterocyclic Compounds

Researchers have explored the synthesis of heterocyclic compounds using isatins, which are versatile substrates for creating a wide array of compounds, including the subject compound. The study by Tripathi and Sonawane (2013) showcased an innovative approach by extracting isatin from Couroupita guianesis and synthesizing a novel heterocyclic spiro derivative, highlighting its potential as a raw material for drug synthesis (Tripathi & Sonawane, 2013).

Anticancer Applications

A significant area of research is the exploration of compounds like N-[3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl] acetamides, which are structurally similar to the subject compound, for their potential in anticancer therapy. These compounds have been studied for inducing cell death in MCF-7 cells through G2/M phase cell cycle arrest, indicating a promising avenue for cancer treatment research (Shyamsivappan et al., 2022).

Antimicrobial Activity

The antibacterial activity of spiro [indole] thiadiazole derivatives has been investigated, showing potential against various bacterial strains. This research demonstrates the compound's application in developing new antibacterial agents, with certain derivatives outperforming standard drugs like streptomycin in effectiveness against Gram-positive and Gram-negative bacteria (Olomola, Bada, & Obafemi, 2009).

Molecular Docking Studies

Further research has delved into the synthesis and molecular docking studies of dihydro-1,3,4-thiadiazole and pyrazole derivatives, derived from dithiocarbazates. These studies aim to understand the compounds' mechanisms of action, particularly their antimicrobial properties, through theoretical docking results, suggesting their potential as potent inhibitors of DNA gyrase (Moustafa et al., 2020).

Mechanism of Action

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Safety and Hazards

Future Directions

The future directions in the field of indole derivatives research include the investigation of novel methods of synthesis, the development of new biologically active compounds for the treatment of various diseases, and the exploration of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name |

N-[4-acetyl-5',7'-dimethyl-1'-(3-methylbutyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-11(2)7-8-23-17-13(4)9-12(3)10-16(17)20(18(23)27)24(15(6)26)22-19(28-20)21-14(5)25/h9-11H,7-8H2,1-6H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKZBUGLSZVZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3(C(=O)N2CCC(C)C)N(N=C(S3)NC(=O)C)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2760926.png)

![2-Cyclopropyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2760932.png)

![2,3-Dimethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2760936.png)

![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2760937.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2760940.png)

![(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2760945.png)